![molecular formula C15H13N5O2 B2639535 (E)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide CAS No. 899752-27-3](/img/structure/B2639535.png)
(E)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of a fused nitrogen-containing heterocycle, which is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . To develop more effective inhibitors, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine analogues were synthesized exploring the pyrazole ring .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused nitrogen-containing heterocycle . This structure is an isostere of the adenine ring of ATP, which allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines exploit the similarities in kinase ATP sites . These similarities can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their fused nitrogen-containing heterocycle structure . This structure is an isostere of the adenine ring of ATP, which allows the molecules to mimic hinge region binding interactions in kinase active sites .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016). Similarly, the antimicrobial activity of new heterocycles incorporating the antipyrine moiety has been explored, showcasing the versatility of pyrazolopyrimidine derivatives in targeting microbial infections (Bondock et al., 2008).
Antimicrobial and Anticancer Properties
The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been reported, revealing significant antimicrobial activities (Rahmouni et al., 2014). Another study demonstrated the synthesis of pyrazolopyrimidine derivatives with notable antibacterial properties, further underscoring the potential of these compounds in addressing bacterial infections (Rahmouni et al., 2014).
Enzymatic Activity Enhancement
Research has also focused on the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity, indicating that these compounds can influence the reactivity of enzymes, such as cellobiase, which is crucial for various biochemical processes (Abd & Awas, 2008).
Antitumor Activities
The creation of pyrazolo[3,4-d]pyrimidine derivatives including hydrazones, pyrazoles, and oxadiazole-thiols has been explored, with some compounds exhibiting moderate to excellent antimicrobial and antitumor activities. Specifically, certain derivatives have shown promising efficacy against cancer cell lines, suggesting potential for anticancer drug development (El-sayed et al., 2017).
Mechanism of Action
Target of Action
The compound (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide is a part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been identified as inhibitors of various kinases, which are enzymes that add phosphate groups to other proteins . This class of compounds has shown significant therapeutic potential, particularly in the field of oncology .
Mode of Action
The pyrazolo[3,4-d]pyrimidine core of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide allows it to mimic the binding interactions in the active sites of kinases . This enables the compound to inhibit the activity of these enzymes, disrupting the signals that stimulate the proliferation of malignant cells .
Biochemical Pathways
The inhibition of kinase activity by (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide affects multiple oncogenic pathways . For instance, the compound can inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and development . Inhibition of this pathway can reduce the anticancer efficacy due to compensatory activation of the mTORC2 complex .
Result of Action
The result of the action of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide is the inhibition of the proliferation of malignant cells . By inhibiting kinase activity, the compound disrupts the signals that stimulate cell proliferation, leading to a reduction in the growth of cancer cells .
Future Directions
The future directions for research on pyrazolo[3,4-d]pyrimidines likely involve further exploration of their potential as kinase inhibitors for the treatment of various diseases, including cancer . This could involve the synthesis of new analogues, testing of these compounds in preclinical and clinical trials, and further investigation of their mechanisms of action .
Biochemical Analysis
Biochemical Properties
The compound (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide has shown promising in vitro anti-proliferative activities against leukemia cell lines . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
The effects of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is believed that it may interact with certain transporters or binding proteins, which could affect its localization or accumulation .
properties
IUPAC Name |
(E)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-2-6-13(21)18-19-10-16-14-12(15(19)22)9-17-20(14)11-7-4-3-5-8-11/h2-10H,1H3,(H,18,21)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGKOKGQFYWBJY-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)
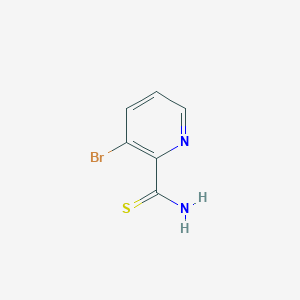
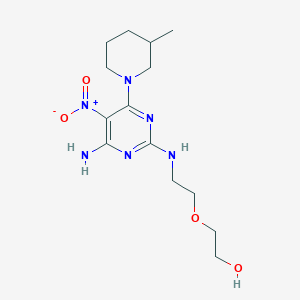
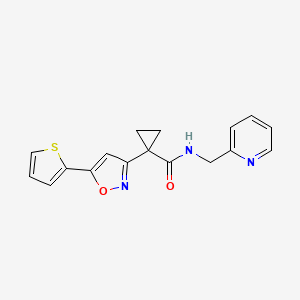

![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)
![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
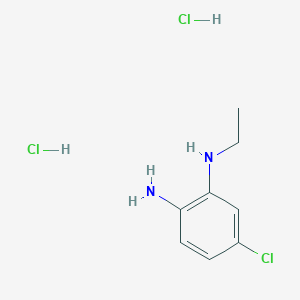
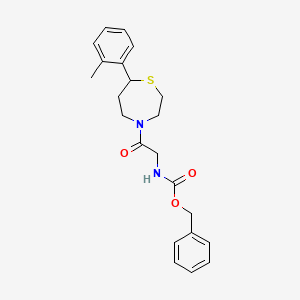

![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)
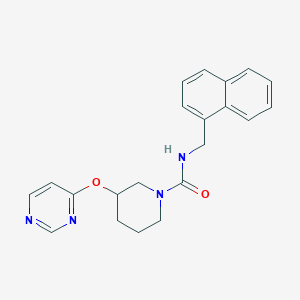
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)